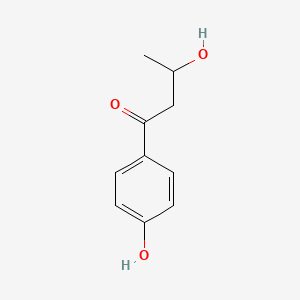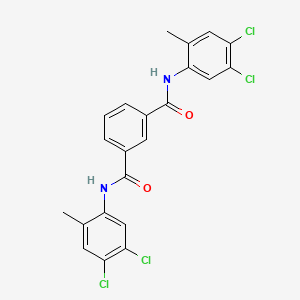
N-Cyclohexyl-2-phenylthioacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-2-phenylthioacetamide: is an organic compound with the molecular formula C14H19NS It is a thioamide derivative, characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a phenylthio group attached to the carbon atom of the acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-2-phenylthioacetamide typically involves the reaction of cyclohexylamine with 2-phenylthioacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Cyclohexyl-2-phenylthioacetamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thioamide group to an amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the phenylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted thioacetamides.
Applications De Recherche Scientifique
Chemistry: N-Cyclohexyl-2-phenylthioacetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used to study the effects of thioamide derivatives on various biological systems. It can be employed in the design of enzyme inhibitors or as a probe to investigate biochemical pathways.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for the design of novel therapeutic agents.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, including polymers and materials with specific properties. It may also find applications in the development of new catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of N-Cyclohexyl-2-phenylthioacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the cyclohexyl and phenylthio groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-Cyclohexyl-2-phenylacetamide: Similar structure but lacks the sulfur atom.
N-Cyclohexyl-2-thioacetamide: Similar structure but lacks the phenyl group.
N-Phenyl-2-thioacetamide: Similar structure but lacks the cyclohexyl group.
Uniqueness: N-Cyclohexyl-2-phenylthioacetamide is unique due to the presence of both the cyclohexyl and phenylthio groups, which impart distinct chemical and biological properties. This combination of structural features allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
16525-35-2 |
|---|---|
Formule moléculaire |
C14H19NS |
Poids moléculaire |
233.37 g/mol |
Nom IUPAC |
N-cyclohexyl-2-phenylethanethioamide |
InChI |
InChI=1S/C14H19NS/c16-14(11-12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,15,16) |
Clé InChI |
ZAUYJLKLIONKDG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=S)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



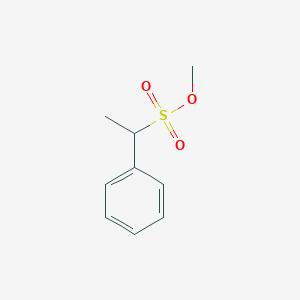



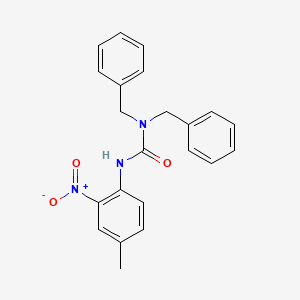
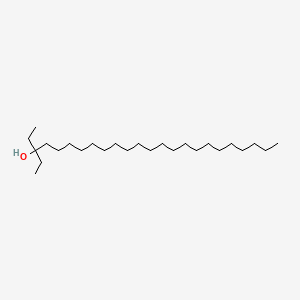
![10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B11955303.png)


